REACTION_SMILES
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[Al+3:19].[CH2:1]([O:2][C:4](=[O:3])[NH:5][CH:6]1[CH2:7][CH2:8][N:9]([CH2:12][C:13]([CH3:14])([CH3:15])[OH:16])[CH2:10][CH2:11]1)[CH3:17].[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20].[Na+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:25].[OH2:24]>>[CH3:4][NH:5][CH:6]1[CH2:7][CH2:8][N:9]([CH2:12][C:13]([CH3:14])([CH3:15])[OH:16])[CH2:10][CH2:11]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CCOC(=O)NC1CCN(CC(C)(C)O)CC1
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)NC1CCN(CC(C)(C)O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CCN(CC(C)(C)O)CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |